molecular formula C22H28N2O3 B14546119 2-(tert-Butylamino)benzoic anhydride CAS No. 61752-04-3

2-(tert-Butylamino)benzoic anhydride

Cat. No.: B14546119
CAS No.: 61752-04-3
M. Wt: 368.5 g/mol
InChI Key: HTDVGUWWYVUACA-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)benzoic anhydride is a specialized benzoic anhydride derivative intended for research and development purposes. This compound is of significant interest in organic synthesis and materials science due to the presence of both a reactive anhydride group and a sterically hindered tert-butylamino moiety. The anhydride functional group is highly electrophilic, making this compound a valuable reagent for acylation reactions, particularly for the introduction of the 2-(tert-Butylamino)benzoyl group onto nucleophiles such as alcohols and amines . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, including potential pharmaceuticals, ligands for catalysis, and organic materials. The tert-butylamino group can influence the electronic properties and steric profile of the resulting compounds, which may be critical for tuning biological activity or material characteristics . In a laboratory setting, it may serve as a derivatizing agent for compounds containing hydroxyl groups, facilitating their analysis or purification . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

61752-04-3

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

[2-(tert-butylamino)benzoyl] 2-(tert-butylamino)benzoate

InChI

InChI=1S/C22H28N2O3/c1-21(2,3)23-17-13-9-7-11-15(17)19(25)27-20(26)16-12-8-10-14-18(16)24-22(4,5)6/h7-14,23-24H,1-6H3

InChI Key

HTDVGUWWYVUACA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)benzoic anhydride typically involves the reaction of 2-(tert-Butylamino)benzoic acid with a dehydrating agent. Common dehydrating agents used in this synthesis include acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylamino)benzoic anhydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the anhydride to its corresponding amine or alcohol derivatives.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(tert-Butylamino)benzoic anhydride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)benzoic anhydride involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isatoic Anhydride (1H-3,1-Benzoxazine-2,4-dione)

Isatoic anhydride (IA), a bicyclic anhydride, shares functional similarities with 2-(tert-Butylamino)benzoic anhydride. Both compounds are reactive toward nucleophiles, but IA’s fused oxazine ring enhances its stability and selectivity in forming benzotriazinone derivatives (). For example, IA reacts with 4-aminobutyric acid to yield 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid, a reaction driven by the electrophilic carbonyl group. In contrast, this compound’s tert-butylamino group may sterically hinder nucleophilic attack at the 2-position, favoring reactions at the anhydride moiety .

Trifluoroacetic Anhydride

Trifluoroacetic anhydride (TFAA) is a strong acylating agent used in the synthesis of benzoimidazoles (). Unlike this compound, TFAA lacks an amino substituent, making it more electrophilic and reactive toward amines. For instance, TFAA facilitates the cyclization of 2-((2-aminophenyl)amino)benzoic acid to form 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid with 94% yield. The tert-butylamino group in this compound would likely reduce such reactivity but could enhance solubility in nonpolar media .

Benzoic Acid Derivatives with Amino/Acylamino Substituents

highlights bioactive benzoic acid derivatives like 2-acetylamino benzoic acid methyl ester (Av7) and 2-[2’-(2’’-hydroxy-2’’-methyl-propionylamino)benzoylamino]benzoic acid methyl ester (Av9). These compounds exhibit anti-tumor activity against AGS, Hepg2, and A549 cell lines. However, the anhydride group’s instability in aqueous environments could limit its in vivo efficacy .

Data Table: Key Properties and Reactivity

Property/Parameter This compound Isatoic Anhydride (IA) Trifluoroacetic Anhydride (TFAA)
Reactivity with Amines Moderate (steric hindrance) High (fused ring) Very High (strong electrophile)
Solubility Likely nonpolar solvents Polar aprotic solvents Polar aprotic solvents
Biological Activity Not reported Anti-tumor derivatives Synthetic intermediate
Key Applications Potential cyclization agent Benzotriazinone synthesis Benzoimidazole synthesis
Reference -

Mechanistic Insights and Limitations

The tert-butylamino group in this compound likely directs reactivity toward the anhydride moiety, as seen in analogous systems where steric effects dominate (). For example, hydrazone NH- groups preferentially react with mixed anhydrides over alpha-C positions during cyclization (). This suggests that this compound would favor nucleophilic acyl substitution over alkylation. However, the lack of direct experimental data on this compound necessitates caution in extrapolating these trends .

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